N-(2-methoxyphenethyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .Scientific Research Applications
Antioxidant and Antiradical Activities
Reactivity of 1,2,4-Triazole-3-thione Derivatives Recent studies highlight the antioxidant and antiradical activities of 1,2,4-triazole-3-thione derivatives. These compounds have shown significant positive impacts on biochemical processes, especially in patients exposed to high doses of radiation. The reactivity and potential biological applications of these derivatives, including N-(2-methoxyphenethyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide, are a subject of ongoing research, with a focus on their synthesis and pharmacological activities (А. G. Kaplaushenko, 2019).
Biological Features and Potential Applications
Biological Activities of 1,2,4-Triazole Derivatives 1,2,4-triazole derivatives, including the compound , have been extensively studied for their wide range of biological activities. These compounds have demonstrated antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The versatility in chemical modeling of these derivatives offers significant potential for developing new biologically active substances (M. V. Ohloblina, 2022).
Potential in Organic Synthesis and Medicinal Applications
Heterocyclic N-Oxide Derivatives The synthesis and chemistry of heterocyclic N-oxide derivatives have gained attention due to their functionality in organic synthesis, catalysis, and medicinal applications. These compounds have been employed in metal complex formation, catalyst design, asymmetric synthesis, and as intermediates with significant biological importance. The relevance of these derivatives in various medical and pharmaceutical applications underlines the potential of compounds like this compound (Dongli Li et al., 2019).
Antibacterial Activity and Clinical Applications
1,2,3-Triazole- and 1,2,4-Triazole-Containing Hybrids against S. aureus 1,2,4-triazole derivatives have been identified as potent inhibitors of various bacterial functions, showing promising antibacterial activity against clinically significant organisms, including drug-resistant forms. The clinical applications of these hybrids in treating bacterial infections highlight the significance of exploring the therapeutic potential of specific compounds like this compound (Jie Li & Junwei Zhang, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-16-7-9-17(10-8-16)19-11-12-21-25-26-23(28(21)27-19)31-15-22(29)24-14-13-18-5-3-4-6-20(18)30-2/h3-12H,13-15H2,1-2H3,(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPFTIXIZMGHAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NCCC4=CC=CC=C4OC)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.